molecular formula C15H16N4OS B11008020 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

Cat. No.: B11008020
M. Wt: 300.4 g/mol
InChI Key: NHJVCQGKVIXORU-UHFFFAOYSA-N
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Description

5-(Thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is a complex heterocyclic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a diazepine ring and a thiomorpholine moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Diazepine Ring: The diazepine ring is formed by cyclization of the indole derivative with a suitable diamine, such as ethylenediamine, under basic conditions.

    Introduction of the Thiomorpholine Moiety: The thiomorpholine group is introduced through nucleophilic substitution reactions, where a thiomorpholine derivative reacts with a halogenated intermediate of the diazepine-indole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated intermediates, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced indole derivatives

    Substitution: Various substituted thiomorpholine derivatives

Scientific Research Applications

Biological Activities

Research indicates that 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one exhibits several biological activities:

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Evaluation : A study conducted by the National Cancer Institute assessed the cytotoxic effects of the compound across multiple cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Antimicrobial Testing : In vitro studies have been performed to evaluate the antimicrobial properties of structurally similar compounds. These studies often utilize Minimum Inhibitory Concentration (MIC) assays to determine efficacy against various microbial strains.

Data Summary

The following table summarizes key findings related to the biological activities and synthesis methods of this compound:

Activity Description Reference
AnticancerSignificant inhibition of tumor cell growth at specific concentrationsNational Cancer Institute
AntimicrobialPotential effectiveness against bacterial and fungal strainsComparative studies
Synthesis MethodMulti-step synthesis involving diazepine core formation and thiomorpholine attachmentLaboratory synthesis reports

Mechanism of Action

The mechanism of action of 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one involves its interaction with specific molecular targets and pathways . The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one lies in its combination of the indole core, diazepine ring, and thiomorpholine moiety, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical modifications and potential therapeutic applications.

Biological Activity

5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C15H16N4O2
Molecular Weight 284.313 g/mol
Isomeric SMILES c1cc2c3c(c1)[nH]cc3C(=NNC2=O)CN4CCOCC4
InChIKey VLZMFVRHOYPDFA-UHFFFAOYSA-N

The structure features a diazepine core fused with an indole moiety, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of this compound have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells through the activation of caspases and inhibition of key survival pathways such as ERK signaling .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in cancer progression. For example, it has shown inhibitory effects on ADP-ribosyltransferase activity, which is crucial for the virulence of certain pathogens .
  • Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation .
  • Modulation of Signaling Pathways : The compound influences several signaling pathways associated with cell survival and apoptosis, including the PI3K/Akt and MAPK pathways .

Case Studies

Several case studies have been documented regarding the use of similar compounds in preclinical settings:

  • Study on Tumor Growth Inhibition : A study demonstrated that a derivative exhibited significant tumor growth inhibition in xenograft models when administered in combination with other chemotherapeutics, suggesting a synergistic effect .
  • Mechanistic Insights : Research involving in vitro assays revealed that the compound could induce apoptosis in human cancer cell lines with IC50 values ranging from 19.41 µM to 29.27 µM, comparable to established anticancer agents .

Toxicity and Side Effects

While promising, the toxicity profile of this compound must be carefully evaluated. Preliminary data suggest that while it exhibits potent anticancer activity, it may also affect normal cells at higher concentrations. Ongoing studies are focusing on optimizing its selectivity towards cancer cells to minimize adverse effects.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

10-(thiomorpholin-4-ylmethyl)-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one

InChI

InChI=1S/C15H16N4OS/c20-15-12-2-1-3-13-14(12)11(8-16-13)9-17-19(15)10-18-4-6-21-7-5-18/h1-3,8-9,16H,4-7,10H2

InChI Key

NHJVCQGKVIXORU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CN2C(=O)C3=C4C(=CC=C3)NC=C4C=N2

Origin of Product

United States

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